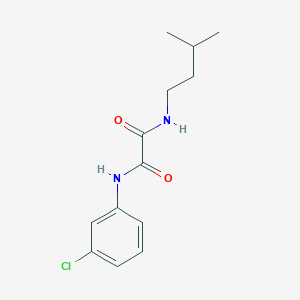
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide, also known as ACR16, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential in treating a range of conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain, anxiety, and inflammation, among other functions. By inhibiting FAAH, N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation, as well as an improvement in mood.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including the inhibition of FAAH, the increase in endocannabinoid levels, and the reduction in pain and inflammation. N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate endocannabinoid signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide in lab experiments is that it is a highly selective FAAH inhibitor, which means that it specifically targets this enzyme and does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential for treating pain, anxiety, and other conditions. Another area of interest is the investigation of the long-term effects of FAAH inhibition on endocannabinoid signaling in the body, as well as the potential for tolerance to develop over time. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of FAAH inhibitors in humans, particularly in the context of chronic pain and other conditions.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves a multi-step process that includes the reaction of 3-chloroaniline with 3-methylbutan-1-amine to form the intermediate product, which is then reacted with ethyl chloroformate to produce the final product. The synthesis of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been optimized to produce high yields and purity, and it has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic effects. One of the primary applications of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide is in the treatment of pain, as it has been shown to be effective in reducing pain in preclinical models of neuropathic and inflammatory pain. N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has also been investigated for its potential in treating anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in preclinical models.
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)6-7-15-12(17)13(18)16-11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNAXQBTKQXHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)
![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)